molecular formula C15H23ClN2O B3369776 5-Methoxy-N,N-diethyltryptamine hydrochloride CAS No. 2454-70-8

5-Methoxy-N,N-diethyltryptamine hydrochloride

Cat. No.: B3369776
CAS No.: 2454-70-8
M. Wt: 282.81 g/mol
InChI Key: OUUICFYPNJVLSZ-UHFFFAOYSA-N
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Description

5-Methoxy-N,N-diethyltryptamine hydrochloride: is a synthetic compound belonging to the tryptamine class It is structurally related to other tryptamines, which are known for their psychoactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-N,N-diethyltryptamine hydrochloride typically involves the alkylation of 5-methoxytryptamine with diethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor the synthesis and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxy-N,N-diethyltryptamine hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Methoxy-N,N-diethyltryptamine hydrochloride is used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in experiments to understand its interaction with serotonin receptors and other biological targets.

Medicine: Although not widely used in clinical settings, this compound is of interest in pharmacological research. Studies are conducted to explore its potential therapeutic effects and safety profile.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-N,N-diethyltryptamine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, leading to altered neurotransmitter release and signaling. The compound’s effects are mediated through the activation of specific pathways, which are still being studied to fully understand their implications.

Comparison with Similar Compounds

    5-Methoxy-N,N-dimethyltryptamine: Known for its potent psychoactive effects, this compound is structurally similar but has different pharmacological properties.

    5-Methoxy-N,N-diisopropyltryptamine: Another related compound with distinct effects and applications.

    N,N-Dimethyltryptamine: A well-known psychedelic compound with a different substitution pattern on the tryptamine backbone.

Uniqueness: 5-Methoxy-N,N-diethyltryptamine hydrochloride is unique due to its specific substitution pattern, which influences its pharmacological profile and potential applications. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-4-17(5-2)9-8-12-11-16-15-7-6-13(18-3)10-14(12)15;/h6-7,10-11,16H,4-5,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUICFYPNJVLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CNC2=C1C=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60637619
Record name N,N-Diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60637619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2454-70-8
Record name 5-Methoxy-N,N-diethyltryptamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002454708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC93731
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60637619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-N,N-DIETHYLTRYPTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM6R54JKYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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